molecular formula C14H19NO3 B169744 (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE CAS No. 160706-61-6

(R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE

Cat. No.: B169744
CAS No.: 160706-61-6
M. Wt: 249.3 g/mol
InChI Key: XLWOOUZKMJBINO-CYBMUJFWSA-N
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Description

Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, with a hydroxymethyl group at the 3-position and a carboxylate ester at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position of the piperidine ring through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Esterification: The carboxylate ester can be formed by reacting the hydroxymethylpiperidine with benzyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for efficient and sustainable synthesis of similar compounds .

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Benzyl (3R)-3-(carboxy)piperidine-1-carboxylate.

    Reduction: Benzyl (3R)-3-(hydroxymethyl)piperidine-1-methanol.

    Substitution: Various substituted (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINEs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylate groups may play a role in binding to active sites, while the benzyl group can influence the compound’s overall hydrophobicity and membrane permeability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWOOUZKMJBINO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426136
Record name SBB066854
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160706-61-6
Record name SBB066854
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine-1,3-dicarboxylic acid 1-benzyl ester 3-ethyl ester (7) (1.5 g, 5.83 mmol) was dissolved in 5.8 mL of anhydrous THF, and the reaction was stirred under N2 at −5° C. while lithium aluminum hydride dissolved in THF (7.0 mL, 1.0M) was added dropwise by addition funnel over 30 minutes. When the reaction was complete by TLC (10 min.), H2O (0.6 mL), then 10% NaOH (1.5 mL), then H2O (0.6 mL) were added, and the reaction was stirred for about 45 minutes. The salts were removed by filtration and the solution was dried with sodium sulfate, filtered, and concentrated. The crude material was purified using an ISCO CombiFlash flash column (silica, 80:20 Hexane: EtOAc to 40:60 Hexane: EtOAc) to achieve 1.24 g of pure 8 (66% yield).
Quantity
1.5 g
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reactant
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5.8 mL
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0.6 mL
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1.5 mL
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Quantity
0.6 mL
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Quantity
7 mL
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solvent
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Yield
66%

Synthesis routes and methods II

Procedure details

Benzyl chloroformate (7.88 ml) was added over ten minutes to an ice-cold solution of 3-hydroxymethyl piperidine (5.76 g) and ethyldiisopropylamine (9.58 ml) in dichloromethane (300 ml). The reaction mixture was allowed to warm to room temperature and stirred for 1 hr. The reaction was then diluted with dichloromethane (500 ml), washed with 1N aqueous hydrochloric acid (200 ml), dried over magnesium sulphate, and evaporated to afford benzyl 3-(hydroxymethyl)-1-piperidinecarboxylate as an oil (12.4 g).
Quantity
7.88 mL
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reactant
Reaction Step One
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5.76 g
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300 mL
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500 mL
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solvent
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Synthesis routes and methods III

Procedure details

An aqueous solution (20 mL) of sodium carbonate (6.90 g, 65.1 mmol) was added to 3-piperidinylmethanol (5.00 g, 43.4 mmol) in tetrahydrofuran (20 mL). While the mixture was chilled in an ice bath, benzyloxycarbonyl chloride (9.36 g, 52.1 mmol) was added and the mixture was stirred for 1 hour and subsequently 7 hours at room temperature. The solvent was then evaporated and ethyl acetate was added to the residue. The mixture was then washed sequentially with water, 0.1 mol/L hydrochloric acid and brine, followed by drying over magnesium sulfate and evaporation of the solvent. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=5:1->1:1) gave 9.15 g (85%) of the desired compound as a colorless powder.
Quantity
20 mL
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5 g
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20 mL
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9.36 g
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Yield
85%

Synthesis routes and methods IV

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of LiAlH4 (2.96 g, 77.83 mmol, 2.00 equiv) in THF (150 mL). To this solution was added 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (11.4 g, 39.16 mmol, 1.00 equiv) in THF (50 mL) drop wise with stirring at −10° C. The resulting mixture was allowed to stir about 1 hour at −10° C. The progress was monitored by TLC (DCM: MeOH=10:1). The resulting solution was diluted with 10 mL of NaOH/H2O. The solids were filtered out. The resulting mixture was concentrated on a rotary evaporator to afford benzyl 3-(hydroxymethyl)piperidine-1-carboxylate as pale yellow oil in (8.94 g, (92%).
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2.96 g
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150 mL
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50 mL
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10 mL
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